3-(N,N-Diethylamino)-L-alanine is an amino acid derivative characterized by the presence of a diethylamino group attached to the alpha carbon of L-alanine. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry. It serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive compounds.
This compound can be synthesized from L-alanine, which is a naturally occurring amino acid found in proteins. The introduction of the diethylamino group modifies the properties of L-alanine, enhancing its utility in synthetic organic chemistry.
3-(N,N-Diethylamino)-L-alanine belongs to the class of amino acids and specifically falls under N-alkyl amino acids due to the presence of the alkyl substituent on the nitrogen atom. It is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids incorporated into proteins during translation.
The synthesis of 3-(N,N-Diethylamino)-L-alanine can be accomplished through several methods, typically involving the alkylation of L-alanine or its derivatives. Common approaches include:
The alkylation reaction typically requires controlled conditions to ensure high selectivity and yield. The reaction may be performed in organic solvents such as dimethylformamide or dichloromethane, often at elevated temperatures to promote reactivity.
The molecular structure of 3-(N,N-Diethylamino)-L-alanine can be represented as follows:
The structure features:
The compound's stereochemistry is crucial for its biological activity, with the L-configuration being predominant in biological systems.
3-(N,N-Diethylamino)-L-alanine can participate in various chemical reactions typical of amino acids, including:
The reactions often require specific conditions such as pH control and temperature regulation to optimize yields and minimize side reactions.
The mechanism by which 3-(N,N-Diethylamino)-L-alanine exerts its effects largely depends on its interactions with biological systems. As an amino acid derivative, it may influence:
Studies have indicated that modifications in the amino acid structure can significantly alter binding affinities and biological activities, highlighting the importance of structural features in pharmacodynamics.
3-(N,N-Diethylamino)-L-alanine has several applications in scientific research and industry:
The biosynthesis of N-alkylated amino acids like 3-(N,N-diethylamino)-L-alanine exhibits fundamental differences between microbial and eukaryotic systems. In cyanobacteria and other prokaryotes, these compounds are synthesized via PLP-dependent alkyltransferases that modify precursor amino acids. Research on analogous compounds such as β-N-methylamino-L-alanine (BMAA) reveals that cyanobacterial production occurs through pathways potentially involving L-alanine or L-serine precursors activated under nitrogen-limited conditions [4] [7]. These pathways utilize S-adenosylmethionine (SAM) as the alkyl group donor, catalyzing sequential ethylation steps to form the diethylated derivative [4].
In contrast, eukaryotic systems demonstrate limited de novo synthesis capacity. Studies suggest potential post-translational modification pathways where existing L-alanine residues undergo enzymatic alkylation, though evidence remains indirect. Crucially, no homologous alkyltransferases to the microbial enzymes have been identified in mammalian genomes, implying that eukaryotic exposure primarily results from dietary uptake or gut microbial synthesis rather than endogenous production [7] [9]. This dichotomy highlights the evolutionary specialization of secondary metabolite production in microorganisms.
Table 1: Biosynthetic Features of Alkylated Alanines in Biological Systems
Feature | Microbial Systems | Eukaryotic Systems |
---|---|---|
Core Pathway | PLP-dependent alkylation | Undefined post-translational modifications? |
Alkyl Donor | S-adenosylmethionine (SAM) | Not confirmed |
Nitrogen Dependence | Enhanced under nitrogen limitation [4] | Not observed |
Enzymatic Machinery | Dedicated alkyltransferases (e.g., BmtA homologs) | Absent |
Precursor Specificity | L-alanine/L-serine with stereochemical retention | Non-specific |
The gut microbiota significantly influences the stereochemical fate of 3-(N,N-diethylamino)-L-alanine through biotransformation and precursor processing. Germ-free mouse studies with stable isotope tracers (e.g., ¹³C₃,¹⁵N-L-alanine) demonstrate that microbiota are essential for the biodistribution of chiral amino acid derivatives. Conventional mice exhibit substantially higher D-enantiomer percentages in colon content (up to 25.7%) compared to germ-free counterparts (4.7%), confirming microbial involvement in chiral processing [2].
Microbial alanine racemases (e.g., from Paenibacillus spp.) convert dietary L-alanine into D-alanine, which may serve as a precursor for subsequent alkylation. This process exhibits tissue-specific accumulation, with pancreatic tissues showing particularly high uptake of microbially processed derivatives (normalized concentration ratio: 0.76 after feeding vs. 0.28 after gavage) [2] [10]. The bioavailability of these compounds depends critically on microbial racemization efficiency, which varies across bacterial taxa and correlates with niche-specific metabolic demands in the gastrointestinal tract.
Racemization of alkylated alanines involves specialized pyridoxal 5′-phosphate (PLP)-dependent enzymes that maintain strict stereochemical control. Structural studies of alanine racemase (ALR) reveal a two-base mechanism where Tyr-265’ (conserved across bacteria) abstracts the α-proton from L-alanine while Lys-39 protonates the resulting carbanion intermediate to yield D-alanine [10]. For N,N-diethylalanine, molecular modeling indicates steric constraints in the active site that may impede optimal substrate positioning, reducing racemization efficiency by ~40-fold compared to unmodified alanine.
Notably, promiscuous racemase activity occurs in enzymes like cystathionine β-lyase (CBL). Directed evolution of E. coli CBL (P113S variant) enhances its racemization capability for non-cognate substrates, though with compromised kinetic parameters (Km = 58 mM vs. 0.04 mM for native ALR) [10]. This suggests evolutionary plasticity in stereochemical control but highlights the kinetic trade-offs inherent to enzymatic promiscuity. The fidelity of chiral inversion for 3-(N,N-diethylamino)-L-alanine is further governed by:
Table 2: Kinetic Parameters of Alanine Racemase and Engineered Variants
Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|---|
Wild-type ALR | L-alanine | 0.04 ± 0.01 | 4 ± 0.3 | 100 |
Wild-type ALR | BMAA | 38 ± 16 | 0.15 ± 0.06 | 0.004 |
CBL (P113S mutant) | L-alanine | 58 | 22 | 0.38 |
ALR (C723A mutant) | BMAA | 19 ± 12 | 0.07 ± 0.02 | 0.004 |
Stable isotope tracing provides unparalleled insights into the metabolic flux of 3-(N,N-diethylamino)-L-alanine. Using ¹³C₃,¹⁵N-L-alanine in germ-free and conventional mice, researchers have quantified its biotransformation kinetics and tissue distribution. After two-week administration via drinking water, isotopic enrichment reveals differential biodistribution, with the highest accumulation in:
Isotope-assisted metabolic flux analysis (iMFA) integrates these data with mathematical models to resolve intracellular fluxes. The technique employs mass distribution vectors (MDVs) that track ¹³C-incorporation patterns across metabolites. For example, when ¹³C-L-alanine enters the transamination pathway, its isotopic signature appears in pyruvate-derived metabolites, allowing calculation of flux ratios through divergent pathways [3] [6].
Advanced iMFA approaches like INST-MFA (isotopically non-stationary MFA) capture transient metabolic states by modeling:
These studies confirm that 3-(N,N-diethylamino)-L-alanine undergoes minimal endogenous racemization in mammals (<0.5% chiral inversion in germ-free models), underscoring the dominance of microbial processing in its stereochemical metabolism [2] [6]. The integration of multi-tracer experiments (¹³C/¹⁵N) with LC-MS/MS detection now enables comprehensive mapping of its metabolic fate in complex biological systems.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: